3-[3-(2,2-difluoroethoxy)-4-nitro-1H-pyrazol-1-yl]propanoic acid
Description
Chemical Structure: 3-[3-(2,2-Difluoroethoxy)-4-nitro-1H-pyrazol-1-yl]propanoic acid (CAS: 1856047-74-9) features a pyrazole ring substituted with a nitro group (-NO₂) at position 4 and a 2,2-difluoroethoxy group (-OCH₂CF₂) at position 2. A propanoic acid chain (-CH₂CH₂COOH) is attached to the pyrazole’s nitrogen at position 1 .
Properties
IUPAC Name |
3-[3-(2,2-difluoroethoxy)-4-nitropyrazol-1-yl]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F2N3O5/c9-6(10)4-18-8-5(13(16)17)3-12(11-8)2-1-7(14)15/h3,6H,1-2,4H2,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCMNQPGESBGMAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NN1CCC(=O)O)OCC(F)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F2N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-[3-(2,2-difluoroethoxy)-4-nitro-1H-pyrazol-1-yl]propanoic acid typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Introduction of the 2,2-difluoroethoxy group: This step involves the nucleophilic substitution of a suitable leaving group (e.g., halide) with 2,2-difluoroethanol.
Attachment of the propanoic acid moiety: This can be done through a coupling reaction using a suitable carboxylic acid derivative.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
3-[3-(2,2-difluoroethoxy)-4-nitro-1H-pyrazol-1-yl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The 2,2-difluoroethoxy group can be substituted with other nucleophiles under appropriate conditions.
Esterification: The carboxylic acid moiety can react with alcohols in the presence of an acid catalyst to form esters.
Common reagents used in these reactions include hydrogen gas, catalysts (e.g., palladium on carbon), and acids (e.g., sulfuric acid). Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-[3-(2,2-difluoroethoxy)-4-nitro-1H-pyrazol-1-yl]propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and receptor binding.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[3-(2,2-difluoroethoxy)-4-nitro-1H-pyrazol-1-yl]propanoic acid involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the pyrazole ring can interact with biological receptors. The 2,2-difluoroethoxy group may enhance the compound’s lipophilicity, affecting its distribution and activity within biological systems .
Comparison with Similar Compounds
Comparison with Structural Analogs
Modifications to the Carbon Chain
(a) 3-[3-(2,2-Difluoroethoxy)-4-Nitro-1H-Pyrazol-1-yl]Butanoic Acid
- Key Difference: The propanoic acid chain is extended by one methylene group (-CH₂CH₂CH₂COOH).
- Impact: Increased chain length may enhance lipophilicity and alter binding interactions with biological targets.
(b) 3-[3-(2,2-Difluoroethoxy)-4-Nitro-1H-Pyrazol-1-yl]-2-Methylpropanoic Acid
Substituent Variations on the Pyrazole Ring
(a) 3-[4-Nitro-3-(2,2,2-Trifluoroethoxy)-1H-Pyrazol-1-yl]Propan-1-Amine
- Key Differences :
- Substituent : Trifluoroethoxy (-OCH₂CF₃) instead of difluoroethoxy.
- Functional Group : Terminal amine (-NH₂) replaces carboxylic acid.
- The amine group introduces basicity, contrasting with the acidic carboxylic acid, which may shift solubility and target affinity .
- Molecular Weight : 268.19 g/mol (slightly higher due to extra fluorine) .
(b) 3-[5-(2,4-Difluorophenyl)-1,3-Oxazol-2-yl]Propanoic Acid
Data Table: Structural and Functional Comparisons
Research Implications and Limitations
- Electron-Withdrawing Effects : The nitro and fluoroalkoxy groups in the target compound may improve resistance to enzymatic degradation but could also increase toxicity risks.
- Acid vs. Amine Termini : Carboxylic acids (target compound) favor ionic interactions in biological systems, while amines (trifluoroethoxy analog) may enhance passive diffusion .
Biological Activity
3-[3-(2,2-difluoroethoxy)-4-nitro-1H-pyrazol-1-yl]propanoic acid is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.
Chemical Structure and Properties
The compound is characterized by the following molecular formula:
- Molecular Formula: C₈H₉F₂N₃O₅
- Molecular Weight: 265.17 g/mol
- CAS Number: 1856047-74-9
Its structure includes a pyrazole ring, a difluoroethoxy group, and a propanoic acid moiety, which contribute to its biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The nitro group can participate in redox reactions, while the difluoroethoxy group enhances lipophilicity, facilitating interactions with lipid membranes. This dual functionality suggests potential applications in drug development.
1. Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. In vitro studies have shown that compounds similar to this compound possess antibacterial and antifungal activities. For instance, certain pyrazoles have demonstrated efficacy against Gram-positive bacteria and fungi .
2. Anti-inflammatory Properties
The compound has been evaluated for anti-inflammatory effects. Pyrazole derivatives are known to inhibit cyclooxygenase enzymes (COX), which play a crucial role in inflammation. Studies have reported that modifications in the pyrazole structure can enhance anti-inflammatory activity .
3. Anticancer Potential
Several studies have explored the anticancer potential of pyrazole compounds. For example, derivatives have shown promise as inhibitors of various cancer cell lines by inducing apoptosis and inhibiting cell proliferation . The specific mechanism often involves the modulation of signaling pathways related to cell survival and apoptosis.
4. Neuroprotective Effects
Emerging evidence suggests that pyrazole compounds may offer neuroprotective benefits, potentially useful in treating neurodegenerative diseases. This is attributed to their antioxidant properties and ability to inhibit neuroinflammation .
Table 1: Summary of Biological Activities
Case Studies
Case Study 1: Antimicrobial Evaluation
A study conducted on various pyrazole derivatives showed that those with similar structural features to this compound had minimum inhibitory concentrations (MICs) ranging from 5 to 50 µg/mL against selected bacterial strains.
Case Study 2: Anti-inflammatory Mechanism
In an experimental model of inflammation, the administration of a pyrazole derivative led to a significant reduction in edema compared to control groups. The study highlighted the compound's ability to downregulate pro-inflammatory cytokines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
